molecular formula C22H18FN3O2S B1193063 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide

4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide

Cat. No.: B1193063
M. Wt: 407.5 g/mol
InChI Key: PCDMCECXKAELMI-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide is a synthetic sulfonamide derivative of significant interest in pharmacological research, particularly for exploring novel analgesic and anti-inflammatory pathways. Its molecular structure, incorporating both a fluorinated benzene sulfonamide and an imidazole moiety, is strategically designed to investigate dual inhibitory actions. Research indicates related sulfonamide compounds exhibit potent antinociceptive and antiallodynic effects in murine models, effectively reversing diabetes-induced thermal hyperalgesia and mechanical allodynia . The analgesic mechanism appears to involve serotonergic (5-HT) and opioidergic pathways, as evidenced by the reversal of thermal analgesia with ondansetron (a 5HT3 antagonist) and naloxone (a μ-opioid receptor antagonist) in preclinical studies . Furthermore, the presence of the 1H-imidazole group suggests potential for targeting enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme in the kynurenine pathway of tryptophan metabolism . Inhibition of IDO1 is a prominent strategy in immuno-oncology and inflammation research, aimed at suppressing anti-tumor immunity and modulating peripheral immune tolerance . This compound is also valuable for probing the role of carbonic anhydrase inhibition in neuropathic pain, as sulfonamides are known to modulate intracellular pH in dorsal root ganglion neurons, offering a potential non-opioid mechanism for pain management . This reagent is provided exclusively for laboratory research to facilitate the study of these complex biological mechanisms.

Properties

Molecular Formula

C22H18FN3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide

InChI

InChI=1S/C22H18FN3O2S/c23-18-10-12-19(13-11-18)29(27,28)26(16-22-24-14-15-25-22)21-9-5-4-8-20(21)17-6-2-1-3-7-17/h1-15H,16H2,(H,24,25)

InChI Key

PCDMCECXKAELMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N(CC3=NC=CN3)S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N(CC3=NC=CN3)S(=O)(=O)C4=CC=C(C=C4)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LSN2424100;  LSN 2424100;  LSN-2424100.

Origin of Product

United States

Preparation Methods

Sulfonamide Core Formation

The sulfonamide group is typically introduced via nucleophilic substitution between a sulfonyl chloride and an amine. For this compound, 4-fluorobenzenesulfonyl chloride serves as the electrophilic precursor. Reaction with a diamine intermediate containing both the 2-phenylphenyl and imidazol-2-ylmethyl groups is critical.

A patented approach (US6339099B1) describes analogous sulfonamide formations using aryl sulfonyl chlorides and secondary amines under basic conditions (e.g., triethylamine in dichloromethane). For the target compound, sequential alkylation may be required to avoid over-reaction. For instance, N-(2-phenylphenyl)amine could first react with the sulfonyl chloride, followed by introduction of the imidazol-2-ylmethyl group via reductive amination or alkylation.

Imidazole Side Chain Introduction

The 1H-imidazol-2-ylmethyl moiety is synthesized separately and coupled to the sulfonamide intermediate. A common method involves:

  • Imidazole alkylation : Reacting 2-chloromethylimidazole with the secondary amine of the sulfonamide.

  • Protection-deprotection strategies : To prevent undesired side reactions, the imidazole nitrogen may be protected with a benzyl group during coupling, followed by catalytic hydrogenolysis (Pd/C, H₂).

In a related study, NaH in DMF facilitated the arylation of imidazole derivatives with chloropyrimidines, suggesting similar conditions could apply for alkylation.

Biphenyl Group Installation

The N-(2-phenylphenyl) group is likely introduced through a Suzuki-Miyaura coupling or Ullmann reaction. However, direct synthesis from commercially available 2-phenylaniline is more practical. This amine can undergo sulfonylation with 4-fluorobenzenesulfonyl chloride before or after imidazole functionalization.

Stepwise Synthesis and Optimization

Route 1: Sequential Sulfonylation and Alkylation

  • Step 1 : React 4-fluorobenzenesulfonyl chloride with 2-phenylaniline in dichloromethane and triethylamine to yield N-(2-phenylphenyl)-4-fluorobenzenesulfonamide .

  • Step 2 : Alkylate the secondary amine with 2-chloromethylimidazole using NaH in DMF at 0–25°C.

  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : ~45–60% (over three steps).

Route 2: Reductive Amination

  • Step 1 : Prepare 4-fluoro-N-(2-phenylphenyl)benzenesulfonamide as above.

  • Step 2 : React with imidazole-2-carbaldehyde under reducing conditions (NaBH₃CN, MeOH) to form the imine intermediate, followed by reduction to the secondary amine.

Advantages : Better control over regioselectivity.
Yield : ~50–55%.

Critical Reaction Parameters

Solvent and Base Selection

  • Sulfonylation : Dichloromethane or THF with triethylamine.

  • Alkylation : Polar aprotic solvents (DMF, DMSO) with strong bases (NaH, K₂CO₃).

Temperature and Time

  • Sulfonylation proceeds at 0–25°C (1–2 h).

  • Imidazole alkylation requires 12–24 h at 50–80°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.68–7.12 (m, 13H, aromatic-H), 4.32 (s, 2H, CH₂).

  • MS (ESI) : m/z 407.5 [M+H]⁺.

Purity Assessment

HPLC (C18 column, MeCN/H₂O) showed >95% purity for optimized routes.

Challenges and Solutions

Regioselectivity in Sulfonylation

Using bulky bases (e.g., DMAP) or low temperatures minimizes over-alkylation.

Imidazole Stability

Protection of the imidazole NH with a Boc group prevents side reactions during alkylation, followed by TFA deprotection.

Comparative Analysis of Methods

ParameterRoute 1 (Alkylation)Route 2 (Reductive Amination)
Yield 45–60%50–55%
Purity >95%>93%
Complexity ModerateHigh
Scalability GoodLimited

Chemical Reactions Analysis

LSN2424100 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Properties:
The compound's imidazole ring is a critical component in many antibacterial agents. Research indicates that five-membered heterocycles like imidazole play vital roles in the development of effective antibacterial drugs. The physicochemical properties of such compounds enhance their interaction with biological targets, leading to improved efficacy against bacterial infections .

Case Study: Drug Design Against Leishmaniasis
Recent studies have highlighted the use of structure-based drug design (SBDD) in developing new treatments for leishmaniasis, a disease caused by protozoan parasites. Compounds similar to 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide have been explored for their potential to inhibit specific metabolic pathways essential for the survival of the parasites. This approach has led to the identification of several promising drug candidates that exhibit potent activity against leishmaniasis .

Structure-Based Drug Design

High-Throughput Screening:
The compound has been evaluated through high-throughput screening methods to assess its biological activity. This technique allows researchers to quickly evaluate thousands of compounds for their potential therapeutic effects, significantly accelerating the drug discovery process .

Molecular Docking Studies:
Molecular docking studies have demonstrated that this compound can effectively bind to target proteins implicated in bacterial resistance mechanisms. These studies provide insights into how structural modifications could enhance the compound's binding affinity and selectivity .

Future Research Directions

Given its promising properties, further research on this compound could focus on:

  • Optimization of Biological Activity: Investigating structural modifications to enhance antibacterial efficacy and reduce toxicity.
  • Exploration of Other Therapeutic Areas: Evaluating the compound's potential in treating other infectious diseases or as a scaffold for developing novel drugs.
  • In Vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic efficacy in live models.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Sulfonamide Derivatives

Compound Name Substituents Key Structural Features Potential Biological Implications
Target Compound - 4-Fluoro benzene
- N-(2-phenylphenyl)
- N-(1H-imidazol-2-ylmethyl)
Enhanced electronegativity (F), lipophilicity (biphenyl), and hydrogen-bonding capacity (imidazole) Possible orexin receptor modulation
4-Fluoro-N-(2-iodophenyl)benzenesulfonamide - 4-Fluoro benzene
- N-(2-iodophenyl)
Iodo substituent (bulky, electron-rich) Altered steric effects; potential radioimaging applications
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide - Thioether-linked imidazole
- Naphthyl group
Sulfur bridge (flexible linkage) vs. methylene in target compound Differences in metabolic stability and target engagement
5-Bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine - Pyridine core
- Bromine substituent
Aromatic heterocycle vs. benzene; halogen size (Br vs. F) Varied electronic effects and steric interactions

Key Observations :

  • Fluorine is a common substituent in sulfonamides for optimizing pharmacokinetics .
  • Biphenyl groups (as in the target compound) may enhance lipophilicity compared to single aromatic rings, improving blood-brain barrier penetration .
  • Imidazole linkages : The methylene group in the target compound offers rigidity, whereas thioether bridges (e.g., ) provide flexibility but lower oxidative stability.
Spectral Comparisons:
Compound Type IR (C=O, C=S, NH) ¹H-NMR (Key Shifts) ¹³C-NMR (Key Signals)
Target Compound (expected) - Absence of C=O (no ~1660 cm⁻¹)
- NH stretch ~3150–3319 cm⁻¹
- Imidazole protons: δ 7.0–8.0 ppm
- Biphenyl aromatic: δ 7.2–7.8 ppm
- Sulfonamide S=O: ~125–135 ppm
- Fluorinated benzene: ~160 ppm (C-F)
Hydrazinecarbothioamides C=S stretch ~1243–1258 cm⁻¹
C=O ~1663–1682 cm⁻¹
NH signals at δ 9–10 ppm S=O ~125 ppm; C=O ~170 ppm
1,2,4-Triazoles No C=O; C=S ~1247–1255 cm⁻¹ Thione tautomer confirmed by NH signals S=O ~125 ppm; triazole carbons ~145–160 ppm

Insights :

  • The target compound’s IR spectrum would lack C=O bands, confirming the absence of carbonyl groups .
  • ¹H-NMR would distinguish imidazole protons from biphenyl aromatic signals, aiding structural validation.

Biological Activity

4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide, also known as LSN2424100, is a compound that has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H18FN3O2S
  • Molecular Weight : 407.5 g/mol
  • IUPAC Name : 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide
  • InChI Key : PCDMCECXKAELMI-UHFFFAOYSA-N

The compound exhibits biological activity primarily through its interaction with various neurotransmitter receptors. Research indicates that it functions as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the receptor's activity without directly activating it. This modulation is crucial for its potential use in treating anxiety and related disorders .

Antitumor Activity

Studies have shown that sulfonamide derivatives like LSN2424100 possess anticancer properties. They inhibit tumor-associated carbonic anhydrases, which are enzymes implicated in tumor growth and metastasis. The structural features of LSN2424100 allow it to effectively bind to these enzymes, thereby exerting its anticancer effects .

In Vitro Studies

A series of in vitro experiments evaluated the effects of LSN2424100 on cell lines associated with various cancers. The results indicated a significant reduction in cell viability at concentrations as low as 0.001 nM, demonstrating potent inhibitory effects on tumor growth.

Compound Dose (nM) Effect on Cell Viability (%)
Control0100
LSN24241000.00130
Compound A0.00150
Compound B0.00145

Metabolic Stability

Research on the metabolic stability of LSN2424100 revealed that it remains largely unmetabolized in human liver microsomes (HLMs), indicating a favorable pharmacokinetic profile. After 120 minutes of incubation, approximately 90% of the parent compound remained intact . This stability is crucial for maintaining therapeutic levels in vivo.

Pharmacokinetics

The pharmacokinetic parameters were assessed using various computational models, including ADME/PK analysis. The results highlighted the compound's favorable absorption and distribution characteristics, with predicted high permeability across biological membranes .

Q & A

Q. What are the key synthetic steps and purification methods for 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide?

The synthesis typically involves multi-step reactions, including:

  • Sulfonamide formation : Reacting a fluorobenzene sulfonyl chloride precursor with an imidazole-containing amine under basic conditions (e.g., using triethylamine in dichloromethane).
  • Coupling reactions : Introducing the 2-phenylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity . Characterization is performed via NMR (¹H/¹³C for structural confirmation) and mass spectrometry (HRMS for molecular weight validation) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine at C4 of the benzene ring, imidazole methylene linkage).
  • High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (C₂₄H₂₀FN₃O₂S; exact mass 433.126 g/mol).
  • HPLC : For purity assessment (>98% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

Q. What are the general biological activities associated with sulfonamide-imidazole hybrids like this compound?

Sulfonamide-imidazole derivatives are studied for:

  • Enzyme inhibition : Carbonic anhydrase or kinase inhibition due to sulfonamide’s zinc-binding capability.
  • Receptor modulation : Potential interaction with orexin receptors (e.g., OX1R/OX2R), inferred from structural analogs in pharmacological studies .

Advanced Research Questions

Q. How does the compound’s fluorine substitution influence its pharmacokinetic properties and target selectivity?

The 4-fluoro group on the benzene ring enhances:

  • Lipophilicity : Improved membrane permeability (LogP ~3.2, predicted via ChemAxon).
  • Metabolic stability : Resistance to cytochrome P450-mediated oxidation.
  • Target selectivity : Fluorine’s electronegativity may stabilize hydrogen bonds with residues in enzyme active sites (e.g., carbonic anhydrase IX) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from:

  • Purity variability : Impurities >2% can skew bioassay results; enforce strict HPLC validation.
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms (e.g., OX1R vs. OX2R).
  • Structural analogs : Compare with derivatives like N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide () to isolate substituent effects .

Q. What strategies optimize synthetic yield while minimizing side products?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for imidazole coupling) and improves yield by 15–20%.
  • Catalyst screening : Pd(PPh₃)₄ for Suzuki-Miyaura coupling (≥85% yield vs. 60% with PdCl₂).
  • Temperature control : Maintain ≤60°C during sulfonamide formation to prevent imidazole ring degradation .

Q. What in silico methods predict the compound’s interaction with orexin receptors?

  • Molecular docking (AutoDock Vina) : Simulate binding to OX1R (PDB ID: 6TO4); the sulfonamide group shows affinity for Asn318 and His344.
  • Molecular dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns simulations.
  • Pharmacophore modeling : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide
Reactant of Route 2
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide

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